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# The Evolutionary Conservation of SASS6: A Cornerstone of Centriole Biogenesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spindle assembly abnormal protein 6 (SASS6) is a critical scaffolding protein with a highly conserved role in the biogenesis of centrioles, the core components of the centrosome and the basal bodies of cilia. Its remarkable evolutionary conservation from single-celled eukaryotes to humans underscores its fundamental importance in cell division, signaling, and development. This technical guide provides a comprehensive overview of the SASS6 gene and its protein product, focusing on its evolutionary conservation, structure-function relationships, involvement in key signaling pathways, and its emerging role as a potential therapeutic target.

## **Evolutionary Conservation of SASS6**

The SASS6 gene is a testament to the evolutionary preservation of essential cellular machinery. Orthologs of SASS6 are found across a wide range of eukaryotic species, highlighting its ancient origins and indispensable function. The protein's primary structure, particularly its N-terminal head domain and central coiled-coil region, exhibits a high degree of sequence similarity across diverse taxa.

## **Quantitative Analysis of SASS6 Conservation**

To provide a quantitative measure of SASS6 conservation, a multiple sequence alignment of orthologs from key model organisms was performed using Clustal Omega. The resulting percentage identity matrix reveals the extent of amino acid sequence identity shared between these species.



| Species                    | Homo<br>sapiens | Mus<br>musculus | Danio rerio | Drosophila<br>melanogast<br>er | Caenorhab<br>ditis<br>elegans |
|----------------------------|-----------------|-----------------|-------------|--------------------------------|-------------------------------|
| Homo<br>sapiens            | 100%            | 91.3%           | 68.7%       | 35.2%                          | 28.9%                         |
| Mus<br>musculus            | 91.3%           | 100%            | 69.5%       | 34.8%                          | 29.1%                         |
| Danio rerio                | 68.7%           | 69.5%           | 100%        | 36.1%                          | 30.5%                         |
| Drosophila<br>melanogaster | 35.2%           | 34.8%           | 36.1%       | 100%                           | 25.4%                         |
| Caenorhabdit is elegans    | 28.9%           | 29.1%           | 30.5%       | 25.4%                          | 100%                          |

Table 1: Percentage Identity Matrix of SASS6 Protein Orthologs. The table displays the percentage of identical amino acid residues between SASS6 orthologs from the listed species, as determined by multiple sequence alignment.

### **SASS6 Structure and Function**

The SASS6 protein is a central component in the formation of the cartwheel, a nine-fold symmetrical structure that templates the assembly of a new centriole. Its function is intimately linked to its distinct domain architecture.

- N-Terminal Head Domain: This globular domain is crucial for the self-assembly of SASS6 homodimers into a ring structure that forms the central hub of the cartwheel.
- Central Coiled-Coil Domain: This elongated domain mediates the homodimerization of SASS6 molecules, forming the "spokes" of the cartwheel.
- C-Terminal Disordered Region: This region is subject to post-translational modifications and is involved in interactions with other centriolar proteins.



| Domain                | Approximate Amino Acid<br>Range (Human SASS6) | Key Function                                  |
|-----------------------|---|---|
| N-Terminal Head       | 1 - 150                                       | Self-oligomerization, cartwheel hub formation |
| Coiled-Coil           | 151 - 480                                     | Homodimerization, cartwheel spoke formation   |
| C-Terminal Disordered | 481 - 657                                     | Protein-protein interactions, regulation      |

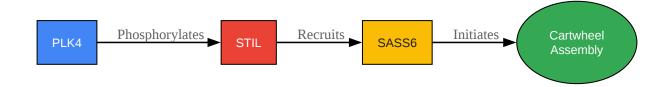
Table 2: Domain Organization of Human SASS6.

## **Signaling Pathways Involving SASS6**

The function of SASS6 is tightly regulated within a complex signaling network that ensures the fidelity of centriole duplication once per cell cycle.

# The PLK4-STIL-SASS6 Pathway for Centriole Duplication

The master regulator of centriole duplication is the Polo-like kinase 4 (PLK4). PLK4 initiates the assembly of a new centriole by phosphorylating its substrate, STIL (SCL/TAL1 interrupting locus). This phosphorylation event promotes the recruitment of STIL to the mother centriole, which in turn recruits SASS6. The localized accumulation of SASS6 drives the formation of the cartwheel structure.



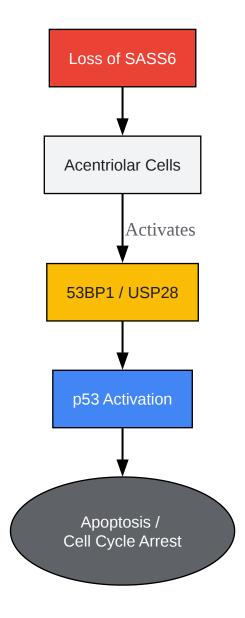
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Core centriole duplication pathway.



## The Mitotic Surveillance Pathway and SASS6

Loss of SASS6 function leads to a failure in centriole duplication, resulting in acentriolar cells. [1][2] Such cells often activate a p53-dependent mitotic surveillance pathway, leading to cell cycle arrest or apoptosis.[1][2] This pathway involves the key proteins 53BP1 and USP28, which act upstream of p53 activation.[1][2]



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SASS6 loss activates a p53-dependent pathway.

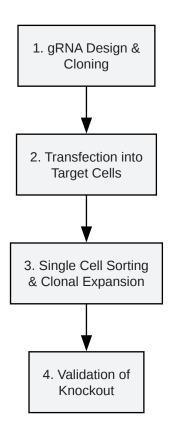
## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to study SASS6.



### CRISPR/Cas9-Mediated Knockout of SASS6

This protocol outlines the generation of a SASS6 knockout cell line using the CRISPR/Cas9 system.



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CRISPR/Cas9 knockout workflow.

#### Materials:

- pSpCas9(BB)-2A-GFP (PX458) plasmid (or similar)
- SASS6-specific guide RNAs (gRNAs)
- Target cell line (e.g., HEK293T, U2OS)
- Lipofectamine 3000 (or other transfection reagent)
- Fluorescence-activated cell sorter (FACS)



- Genomic DNA extraction kit
- PCR reagents and primers flanking the target site
- · Sanger sequencing service

#### Procedure:

- gRNA Design and Cloning: Design two gRNAs targeting an early exon of the SASS6 gene using a tool like CHOPCHOP. Synthesize and clone the gRNAs into the pSpCas9(BB)-2A-GFP vector.
- Transfection: Transfect the target cells with the gRNA-containing plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
- Single-Cell Sorting: 48 hours post-transfection, harvest the cells and perform FACS to sort GFP-positive single cells into individual wells of a 96-well plate.
- Clonal Expansion: Culture the single cells to establish clonal populations.
- Validation:
  - Genomic DNA Analysis: Extract genomic DNA from each clone. Perform PCR using primers that flank the gRNA target sites. Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
  - Western Blot Analysis: Confirm the absence of SASS6 protein expression in candidate knockout clones by Western blotting (see protocol 4.3).

## **Immunofluorescence Staining of SASS6**

This protocol describes the visualization of SASS6 localization within cells.

#### Materials:

- Cells grown on coverslips
- 4% Paraformaldehyde (PFA) in PBS



- 0.1% Triton X-100 in PBS
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: anti-SASS6
- Fluorophore-conjugated secondary antibody
- DAPI
- Mounting medium

#### Procedure:

- Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
- Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
- Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate with the primary anti-SASS6 antibody diluted in blocking buffer overnight at 4°C.
- Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorophoreconjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
- Counterstaining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes.
   Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
- Imaging: Visualize the cells using a fluorescence microscope.

## **Western Blotting for SASS6 Detection**

This protocol details the detection of SASS6 protein in cell lysates.

#### Materials:

Cell lysate



- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody: anti-SASS6
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

- Sample Preparation: Mix cell lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
- SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary anti-SASS6 antibody diluted in blocking buffer overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.



## Quantitative PCR (qPCR) for SASS6 Gene Expression Analysis

This protocol describes the quantification of SASS6 mRNA levels.

#### Materials:

- RNA extraction kit
- cDNA synthesis kit
- SYBR Green qPCR master mix
- qPCR instrument
- SASS6-specific qPCR primers
- Reference gene primers (e.g., GAPDH, ACTB)

#### Validated qPCR Primers:

| Species Forward Primer (5'-3') |                          | Reverse Primer (5'-3')   |  |
|--------------------------------|--------------------------|--------------------------|--|
| Human                          | AGATGCTGGAGTTGCTGAG<br>G | TCTGCCTTGGAATTTGGTCT     |  |
| Mouse                          | TGGAGCCAAGAGAGGAAAC<br>C | CCAGGAACTTCACACTGCT<br>C |  |
| Zebrafish                      | GCTGGAGGCTGAGAAAGAG<br>A | TCTGCAGGTTGTAGTCGGT<br>G |  |

Table 3: Validated qPCR Primers for SASS6.

#### Procedure:

 RNA Extraction and cDNA Synthesis: Extract total RNA from cells or tissues and synthesize cDNA using a reverse transcription kit.



- qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for SASS6 or a reference gene, and cDNA template.
- qPCR Run: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
- Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of SASS6 normalized to the reference gene.

## Co-Immunoprecipitation (Co-IP) for SASS6 Interaction Analysis

This protocol outlines a method to identify proteins that interact with SASS6.

#### Materials:

- Cell lysate from cells expressing tagged SASS6 (e.g., HA-SASS6)
- Anti-tag antibody (e.g., anti-HA)
- Protein A/G magnetic beads
- Wash buffer (e.g., IP lysis buffer)
- Elution buffer (e.g., glycine-HCl, pH 2.5)

#### Procedure:

- Antibody-Bead Conjugation: Incubate the anti-tag antibody with Protein A/G magnetic beads to allow for antibody binding.
- Immunoprecipitation: Add the antibody-conjugated beads to the cell lysate and incubate overnight at 4°C with gentle rotation to capture the tagged SASS6 and its interacting proteins.
- Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specific binding proteins.



- Elution: Elute the protein complexes from the beads using elution buffer.
- Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of known interactors or by mass spectrometry to identify novel binding partners.

## Yeast Two-Hybrid (Y2H) Screen for SASS6 Interactors

This protocol describes a screen for novel SASS6-interacting proteins.

#### Materials:

- Yeast strains (e.g., AH109, Y187)
- Bait vector (e.g., pGBKT7) containing SASS6
- Prey cDNA library in a prey vector (e.g., pGADT7)
- Yeast transformation reagents
- Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

#### Procedure:

- Bait Construction and Autoactivation Test: Clone the SASS6 cDNA into the bait vector.
   Transform the bait plasmid into a suitable yeast strain and test for autoactivation of the reporter genes on selective media.
- Library Transformation: Transform the prey cDNA library into a yeast strain of the opposite mating type.
- Mating: Mate the bait- and prey-containing yeast strains and select for diploid cells on SD/-Trp/-Leu plates.
- Interaction Screen: Plate the diploid yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) to screen for positive interactions.
- Prey Plasmid Rescue and Identification: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the interacting proteins.



## SASS6 in Disease and as a Therapeutic Target

Given its central role in cell division, dysregulation of SASS6 has been implicated in several human diseases.

- Microcephaly: Mutations in the SASS6 gene are a known cause of autosomal recessive primary microcephaly, a developmental disorder characterized by a significantly smaller head size at birth.[3]
- Cancer: Overexpression of SASS6 has been observed in various cancers and is often
  associated with centrosome amplification, a hallmark of genomic instability in tumor cells.[4]
  This makes SASS6 a potential target for the development of novel anti-cancer therapies. The
  inhibition of SASS6 function could selectively target rapidly dividing cancer cells with
  abnormal centrosome numbers.

## Conclusion

The SASS6 gene and its protein product are fundamental components of the centriole duplication machinery, with a remarkable degree of evolutionary conservation. A thorough understanding of its structure, function, and regulation is crucial for deciphering the intricate mechanisms of cell division and for developing therapeutic strategies against diseases linked to its dysregulation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of SASS6.

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